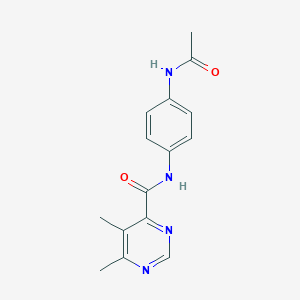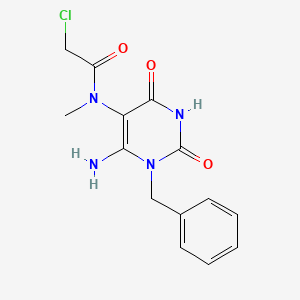
1-CHLORO-2-METHYL-2-(METHYLSULFANYL)PROPANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methyl-2-(methylsulfanyl)propane is an organic compound with the molecular formula C5H11ClS It is characterized by the presence of a chlorine atom, a methyl group, and a methylsulfanyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-2-(methylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-(methylsulfanyl)propanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-methyl-2-(methylsulfanyl)propanol+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-methyl-2-(methylsulfanyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), resulting in the formation of 2-methyl-2-(methylsulfanyl)propanol.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the reaction.
Oxidation: Conducted under controlled temperature and pH conditions to prevent over-oxidation.
Major Products:
Nucleophilic Substitution: 2-methyl-2-(methylsulfanyl)propanol.
Oxidation: 2-methyl-2-(methylsulfinyl)propane (sulfoxide) or 2-methyl-2-(methylsulfonyl)propane (sulfone).
Applications De Recherche Scientifique
1-Chloro-2-methyl-2-(methylsulfanyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-chloro-2-methyl-2-(methylsulfanyl)propane exerts its effects depends on the specific application. For instance, in biochemical studies, it may act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The molecular targets and pathways involved can vary, but typically include interactions with thiol groups and other nucleophilic centers.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methylpropane: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
2-Chloro-2-methylpropane: Similar structure but with the chlorine atom at a different position, affecting its chemical behavior.
1-Bromo-2-methyl-2-(methylsulfanyl)propane: Similar to 1-chloro-2-methyl-2-(methylsulfanyl)propane but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
1-chloro-2-methyl-2-methylsulfanylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClS/c1-5(2,4-6)7-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTPESZACJEEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19826-04-1 |
Source


|
| Record name | 1-chloro-2-methyl-2-(methylsulfanyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)
![6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2834938.png)




![2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B2834947.png)
![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2E)-3-phenylprop-2-enamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2834952.png)

